N-Demethyldiltiazem

Calcium channel pharmacology Receptor binding Structure-activity relationship

Procure authentic N-Demethyldiltiazem (CAS 85100-17-0) reference material to ensure accuracy in bioanalytical and pharmacological studies. This major diltiazem metabolite exhibits a 2.4-fold lower pIC50 at the benzothiazepine site (6.49 vs 6.87) and a 45% longer terminal half-life (9.4 vs 6.5 h) than the parent drug. Quantified via validated LC-MS/MS methods; separate calibrators are mandatory to avoid systematic error from differential protein binding (32.3% vs 25.4% unbound fraction). Used as a direct readout of CYP3A4 activity in drug-drug interaction studies, its procurement is critical for meeting regulatory bioanalytical method validation requirements.

Molecular Formula C21H24N2O4S
Molecular Weight 400.5 g/mol
CAS No. 85100-17-0
Cat. No. B1200794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyldiltiazem
CAS85100-17-0
SynonymsN-demethyldiltiazem
N-desmethyldiltiazem
N-monodemethyldiltiazem
N-monodemethyldiltiazem, cis-(+)-isomer
N-monodemethyldiltiazem, cis-(+-)-isomer
N-monodemethyldiltiazem, cis-(-)-isome
Molecular FormulaC21H24N2O4S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1
InChIKeyYOMLDISQSWWYOT-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethyldiltiazem (CAS 85100-17-0): Baseline Pharmacological and Metabolic Profile


N-Demethyldiltiazem (N-desmethyldiltiazem, MA) is a non-dihydropyridine benzothiazepine calcium channel blocker and the major active metabolite of diltiazem [1]. It is formed primarily via CYP3A4-mediated N-demethylation of the parent drug [2]. The compound retains measurable pharmacologic activity and exhibits a distinct pharmacokinetic profile compared to diltiazem, including a longer terminal half-life and different plasma protein binding characteristics [3].

Why N-Demethyldiltiazem (CAS 85100-17-0) Cannot Be Interchanged with Diltiazem or Other Metabolites


Substitution of N-demethyldiltiazem with diltiazem or other in-class calcium channel blockers is scientifically invalid due to quantifiable differences in receptor binding affinity, functional potency, pharmacokinetic disposition, and metabolic handling. N-demethyldiltiazem exhibits a distinct pIC50 for [3H]diltiazem binding (6.49) compared to diltiazem (6.87) and other metabolites [1], translating to a 2.4-fold lower affinity at the benzothiazepine recognition site. Its terminal half-life (9.4 hours) is 45% longer than that of diltiazem (6.5 hours) [2], and its unbound fraction in plasma (32.3%) exceeds that of diltiazem (25.4%) [2], affecting free drug concentration and clearance. Furthermore, its formation is specifically mediated by CYP3A4 [3], rendering its systemic exposure subject to distinct pharmacogenetic and drug-drug interaction liabilities. These cumulative quantitative disparities preclude any assumption of functional or analytical interchangeability.

Quantitative Differentiation of N-Demethyldiltiazem (CAS 85100-17-0) Against Key Comparators


Benzothiazepine Receptor Binding Affinity: N-Demethyldiltiazem vs. Diltiazem and Other Metabolites

N-demethyldiltiazem (MA) exhibits a pIC50 of 6.49 for inhibition of [3H]diltiazem binding to rat cerebral cortex membranes, compared to diltiazem's pIC50 of 6.87 [1]. This represents a 2.4-fold lower affinity at the benzothiazepine recognition site. Among the major human metabolites, the rank order of affinity is diltiazem (pIC50 6.87) > desacetyldiltiazem, M1 (6.72) > N-demethyldiltiazem, MA (6.49) > N-desmethyldesacetyldiltiazem, M2 (6.03) > M4 (5.51) > M6 (5.33) [1].

Calcium channel pharmacology Receptor binding Structure-activity relationship

Functional Calcium Channel Blockade: N-Demethyldiltiazem Metabolite Potency in Snail Neurones

In a functional assay measuring voltage-gated calcium current (ICa) in Achatina snail neurones, the IC50 of N-demethyldiltiazem-related metabolite d-M1 (deacetyl-d-diltiazem) was 0.491 mM, compared to d-diltiazem's IC50 of 0.426 mM [1]. The N-demethyldiltiazem-related compound d-M2 (deacetyl-N-demethyl-d-diltiazem) exhibited an IC50 of 0.456 mM [1]. The rank order of functional potency was: d-diltiazem (0.426 mM) > d-M2 (0.456) > d-M1 (0.491) > l-diltiazem (0.759) > d-M4 (1.212) > d-M6 (>2.000) [1].

Calcium current inhibition Electrophysiology Voltage-gated calcium channels

Pharmacokinetic Differentiation: Half-Life and Systemic Exposure of N-Demethyldiltiazem vs. Diltiazem

Following a single 120 mg oral dose of diltiazem in healthy adults, the mean terminal half-life of N-demethyldiltiazem (MA) was 9.4 ± 2.2 hours, significantly longer than the 6.5 ± 1.4 hours observed for diltiazem [1]. The AUC ratio of MA to diltiazem was 0.45 ± 0.06 [2]. Peak plasma concentrations reached 42.6 ± 10.0 ng/mL for MA versus 174.3 ± 72.7 ng/mL for diltiazem [1].

Pharmacokinetics Drug metabolism Bioequivalence

Plasma Protein Binding and Unbound Fraction: N-Demethyldiltiazem vs. Diltiazem and Desacetyldiltiazem

N-demethyldiltiazem exhibits an unbound fraction in plasma of 0.323 ± 0.035, which is higher than that of diltiazem (0.254 ± 0.027) and desacetyldiltiazem (0.230 ± 0.021) [1]. This 27% relative increase in free fraction compared to the parent drug translates to a greater proportion of pharmacologically available compound at any given total plasma concentration.

Plasma protein binding Free drug concentration Pharmacokinetics

Analytical Differentiation: HPLC-UV Retention Time and Detection Sensitivity for N-Demethyldiltiazem

A validated simultaneous HPLC-UV method for diltiazem and N-demethyldiltiazem in human plasma achieved baseline resolution between the two analytes and the internal standard (verapamil) [1]. The method employed a one-step solvent extraction with n-hexane:diethyl ether (50:50 v/v) and reversed-phase chromatography [1]. In a separate validated assay, the limit of detection for N-demethyldiltiazem (MA) was 2.5 ng/mL, compared to 5 ng/mL for diltiazem [2].

Analytical chemistry HPLC Bioanalysis

Metabolic Pathway Specificity: CYP3A4-Mediated N-Demethylation of Diltiazem to N-Demethyldiltiazem

N-demethyldiltiazem (MA) is formed from diltiazem via N-hydroxylation catalyzed specifically by CYP3A4 [1]. In vitro studies demonstrate that the product ratio of N-dealkylation to N-hydroxylation for MA metabolism by CYP3A4 is 0.8, indicating that the secondary hydroxylamine (N-hydroxy-N-desmethyldiltiazem) is a significant metabolite of the P450-mediated pathway [1]. This contrasts with the metabolic profiles of other secondary amines such as desipramine (ratio 2.9, CYP2C11) and (S)-fluoxetine (ratio 3.6, CYP2C19) [1].

Drug metabolism CYP450 Pharmacogenetics

Procurement-Driven Application Scenarios for N-Demethyldiltiazem (CAS 85100-17-0)


Pharmacokinetic and Bioequivalence Studies Requiring Metabolite Quantification

In bioequivalence or pharmacokinetic studies of diltiazem formulations, N-demethyldiltiazem must be quantified as a distinct analyte due to its 45% longer half-life (9.4 h vs. 6.5 h) and 27% higher unbound fraction (32.3% vs. 25.4%) compared to the parent drug [1]. Using diltiazem calibration standards to estimate N-demethyldiltiazem concentrations will produce systematic error due to differential detector response and protein binding characteristics. Validated analytical methods confirm the necessity of separate reference standards to achieve <5% coefficient of variation at clinically relevant concentrations (15-60 ng/mL) [2].

Receptor Occupancy and Target Engagement Assays in Calcium Channel Pharmacology

For receptor occupancy studies measuring binding at the benzothiazepine site of L-type calcium channels, N-demethyldiltiazem exhibits a pIC50 of 6.49, representing a 2.4-fold lower affinity than diltiazem (pIC50 6.87) and a 1.7-fold lower affinity than desacetyldiltiazem (pIC50 6.72) [3]. Consequently, experimental designs that pool total diltiazem-related species without resolving individual metabolite concentrations will misestimate target engagement. Procurement of authentic N-demethyldiltiazem reference material is essential for constructing accurate competition binding curves and for interpreting ex vivo receptor occupancy data.

Drug-Drug Interaction Studies Involving CYP3A4 Modulation

N-demethyldiltiazem is formed specifically via CYP3A4-mediated N-hydroxylation, with a product ratio of 0.8 (N-dealkylation:N-hydroxylation) [4]. Its systemic exposure is therefore highly sensitive to CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) and inducers (e.g., rifampicin). In drug-drug interaction studies, quantification of N-demethyldiltiazem provides a direct readout of CYP3A4 activity in vivo. Substituting diltiazem as a proxy for this metabolic pathway is invalid, as diltiazem itself is a substrate for multiple CYP isoforms and does not specifically reflect CYP3A4-mediated N-demethylation.

Calibration and Validation of Bioanalytical LC-MS/MS and HPLC-UV Methods

Validated bioanalytical methods for simultaneous quantification of diltiazem and N-demethyldiltiazem require separate reference standards due to distinct chromatographic retention times, differing limits of detection (2.5 ng/mL for N-demethyldiltiazem vs. 5 ng/mL for diltiazem), and unique matrix effects [5]. Methods employing liquid-liquid extraction with methyl-t-butyl ether or n-hexane:diethyl ether have been validated with coefficients of variation <5% when using authentic N-demethyldiltiazem calibrators [6]. Use of diltiazem as a surrogate calibrator is analytically unsound and violates regulatory guidance for bioanalytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Demethyldiltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.